molecular formula C16H23FN2O3 B2502274 tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate CAS No. 1417794-38-7

tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2502274
CAS No.: 1417794-38-7
M. Wt: 310.369
InChI Key: KYQIWCMSMQUTPE-UHFFFAOYSA-N
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Description

tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate: is an organic compound with significant interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butyl group, an ethyl group, a 3-fluorobenzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzylamine with ethyl chloroformate to form an intermediate ethyl (3-fluorobenzyl)carbamate.

    Coupling Reaction: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, and halides under various conditions (e.g., basic or acidic media).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancer.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-amino-3-fluorobenzyl)(ethyl)carbamate
  • tert-Butyl (2-(methyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate
  • tert-Butyl (2-(ethyl(4-fluorobenzyl)amino)-2-oxoethyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (2-(ethyl(3-fluorobenzyl)amino)-2-oxoethyl)carbamate is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can influence the compound’s reactivity and binding affinity to molecular targets, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

tert-butyl N-[2-[ethyl-[(3-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-5-19(11-12-7-6-8-13(17)9-12)14(20)10-18-15(21)22-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQIWCMSMQUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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